Reduced Acidity (pKa 3.95) Relative to 2,1,3-Benzoxadiazole-5-carboxylic Acid (pKa 3.10) Alters Ionization-Dependent Pharmaceutical Properties
4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid exhibits a predicted acid dissociation constant (pKa) of 3.95 ± 0.20, compared to 3.10 ± 0.30 for the fully aromatic analog 2,1,3-benzoxadiazole-5-carboxylic acid [1]. The ~0.85 unit higher pKa indicates the tetrahydro compound is a weaker acid, resulting in a lower degree of ionization at physiological pH (7.4). This difference translates to a predicted LogD shift that affects aqueous solubility, passive membrane permeability, and plasma protein binding [2].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.95 ± 0.20 (Predicted) |
| Comparator Or Baseline | 2,1,3-Benzoxadiazole-5-carboxylic acid (CAS 19155-88-5): pKa = 3.10 ± 0.30 (Predicted) |
| Quantified Difference | ΔpKa ≈ +0.85 (target is ~0.85 units less acidic) |
| Conditions | Predicted pKa values from computational models (ChemicalBook and Kuujia databases) |
Why This Matters
A pKa difference of this magnitude dictates the compound's ionization state at gastrointestinal and plasma pH, directly impacting oral absorption, distribution, and formulation strategy decisions.
- [1] 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid. Kuujia.com, CAS 37467-00-8. Accessed April 2026. View Source
- [2] PubChem CID 129925797, 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid; PubChem CID 2735454, 2,1,3-Benzoxadiazole-5-carboxylic acid. National Center for Biotechnology Information. Accessed April 2026. View Source
